molecular formula C8H9NO2 B158096 Methyl 2-pyridylacetate CAS No. 1658-42-0

Methyl 2-pyridylacetate

Cat. No. B158096
CAS RN: 1658-42-0
M. Wt: 151.16 g/mol
InChI Key: ORAKNQSHWMHCEY-UHFFFAOYSA-N
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Description

Methyl 2-pyridylacetate is a chemical compound with the formula C8H9NO2 . It has a molecular weight of 151.1626 . The IUPAC Standard InChI is InChI=1S/C8H9NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h2-5H,6H2,1H3 .


Synthesis Analysis

Methyl 2-pyridylacetate can be synthesized from Methanol and 2-Pyridylacetic acid hydrochloride .


Molecular Structure Analysis

The molecular structure of Methyl 2-pyridylacetate is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

Methyl 2-pyridylacetate is a clear yellow liquid . It has a boiling point of 103 °C/0.5 mmHg (lit.) and a density of 1.119 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.506 (lit.) .

Scientific Research Applications

  • Pyrolysis in Gas Phase : A study by Izadyar et al. (2006) focused on the pyrolysis of 2-pyridylacetic acid, examining the reaction mechanism in the gas phase. This research is significant in understanding the thermal behavior and decomposition processes of related compounds.

  • Mass Spectrometry of 'Onium Compounds : Research by Hvistendahl and Undheim (1972) explored the mass spectrometry of methiodides of methyl pyridylacetates. This study contributes to the field of analytical chemistry, particularly in mass spectrometry techniques and compound identification.

  • Enzyme Inhibition for Cancer Treatment : The work of Rowlands et al. (1995) and Mccague et al. (1990) investigated esters of pyridylacetic acid as inhibitors of certain enzymes for potential cancer therapy. These studies highlight the compound's relevance in medicinal chemistry and drug design.

  • Synthesis and Tautomerism Studies : Research by Ochi et al. (1976) focused on the synthesis and tautomerism of specific heterocyclic compounds, contributing to organic chemistry and compound synthesis methodologies.

  • Photoisomerisation Studies : Takagi and Ogata (1977) explored the photoisomerisation of substituted 2-methylpyridines, which includes studies on methyl pyridylacetates. This research, detailed in Takagi and Ogata (1977), is significant for understanding light-induced chemical reactions.

  • Nicotinic Acetylcholine Receptor Ligand Studies : Lin et al. (1997) studied a compound closely related to Methyl 2-pyridylacetate for its potential in treating cognitive disorders. This research, found in Lin et al. (1997), demonstrates the compound's application in neurochemistry and pharmacology.

  • Synthesis of Benz[b]indolizinies : Research by Dalton and Teitei (1969) involved the synthesis of specific compounds using ethyl 2-pyridylacetate, contributing to synthetic methodologies in organic chemistry.

  • Decarboxylative Fluorination : A study by Kawanishi et al. (2019) on the decarboxylative fluorination of lithium 2-pyridylacetates shows its application in organic synthesis, particularly in the synthesis of fluorinated compounds.

  • Synthesis of N-heteroarylacetic Esters : The work by Iwao and Kuraishi (1978) on synthesizing various N-heteroarylacetic esters, including methyl 2-pyridylacetate, contributes to the field of heterocyclic chemistry.

Safety and Hazards

Methyl 2-pyridylacetate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

methyl 2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAKNQSHWMHCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168027
Record name Methyl 2-pyridylacetate
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-pyridylacetate

CAS RN

1658-42-0
Record name 2-Pyridineacetic acid, methyl ester
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Record name Methyl 2-pyridylacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary chemical reactions Methyl 2-pyridylacetate is known to undergo?

A1: Methyl 2-pyridylacetate displays reactivity in various chemical transformations, including:

  • Condensation Reactions: It reacts with acetylene derivatives like acetylacetylene [] and ethyl phenylpropiolate [] in the presence of proton donors or under specific conditions, leading to the formation of quinolizines and other heterocyclic compounds.
  • Photolysis: Upon exposure to UV light, it undergoes photolysis, resulting in the formation of ring-deuteriated methyl anthranilate when deuterium-labeled at the 6-position []. This process involves the formation of a diradical intermediate.
  • Decarboxylative Fluorination: Under catalyst-free conditions, lithium salts of 2-pyridylacetic acid derivatives, including those derived from methyl 2-pyridylacetate, undergo decarboxylative fluorination []. This reaction provides a synthetic route to 2-(fluoroalkyl)pyridines and 2-(difluoroalkyl)pyridines.
  • Photoisomerization: When substituted at the alpha position of the acetate side chain with groups like CN, CO2Me, or phenyl rings [], methyl 2-pyridylacetate derivatives can undergo photoisomerization. This process leads to the formation of the corresponding substituted anilines. Notably, the position of methyl substitution on the pyridine ring significantly influences the quantum yield of this reaction.

Q2: How does the structure of Methyl 2-pyridylacetate relate to its reactivity?

A2: The presence of both a pyridine ring and an acetate ester group in Methyl 2-pyridylacetate dictates its reactivity:

    Q3: Are there any known applications of Methyl 2-pyridylacetate in synthetic chemistry?

    A3: Methyl 2-pyridylacetate serves as a versatile building block in organic synthesis, primarily for constructing:

    • Substituted Pyridines: The decarboxylative fluorination reaction [] provides access to various 2-(fluoroalkyl)pyridine and 2-(difluoroalkyl)pyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science.
    • Quinolizines: Its condensation reactions with acetylenic esters [, ] offer a convenient route to synthesize diversely substituted quinolizines, a class of nitrogen-containing heterocycles with potential biological activities.
    • Anilines: The photoisomerization of appropriately substituted methyl 2-pyridylacetate derivatives [] provides an alternative method for preparing ortho-substituted anilines, important building blocks for various organic compounds.

    Q4: What analytical techniques are commonly employed to characterize Methyl 2-pyridylacetate and its derivatives?

    A4: Several analytical methods are used to characterize Methyl 2-pyridylacetate and its reaction products:

    • NMR Spectroscopy: NMR is instrumental in determining the structures of the products formed in reactions involving Methyl 2-pyridylacetate. For instance, it was used to analyze the deuterium labeling patterns in the photolysis products of deuterium-labeled Methyl 2-pyridylacetate [] and elucidate the structures of quinolizines formed in condensation reactions [].
    • Spectrophotometry: This technique can be employed to quantify Methyl 2-pyridylacetate and its metabolites, as demonstrated by its use in determining the amount of 2-pyridylacetic acid, a metabolite, in the urine of dogs after oral administration of betahistine [].

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